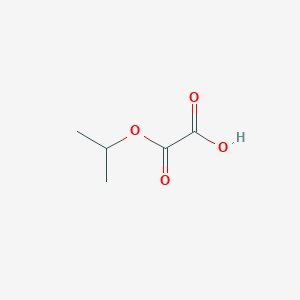

Oxalic acid monoisopropyl ester

描述

Positioning within the Landscape of Monoalkyl Oxalates and Half-Esters

Half-esters are organic compounds that possess both an ester and a carboxylic acid functional group within the same molecule. nii.ac.jp Among these, oxalate (B1200264) half-esters like oxalic acid monoisopropyl ester are distinguished by having no carbon atoms separating these two functional groups, making them some of the smallest bifunctional building blocks available in organic synthesis. nii.ac.jppubtexto.comrsc.org This structural simplicity is deceptive, as the distinct reactivity of the carboxyl and ester groups provides a powerful platform for a wide range of chemical transformations. nii.ac.jppubtexto.com

Monoalkyl oxalates, including the isopropyl variant, are key intermediates in the synthesis of numerous important compounds, from pharmaceuticals to polymers. rsc.orgacs.org Unlike their symmetric dialkyl oxalate counterparts, the presence of the acidic proton allows for a different spectrum of reactivity. However, the synthesis and commercial availability of many monoalkyl oxalates have been historically limited due to challenges in their preparation, such as the difficulty of selectively hydrolyzing only one ester group in a symmetric diester or the potential for decarboxylation. rsc.orgacs.org Recent advancements have led to more efficient and environmentally friendly synthetic methods, making these valuable reagents more accessible to the research community. rsc.orgresearchgate.net While monoalkyl oxalates derived from primary and secondary alcohols are generally stable, those from tertiary alcohols can be unstable, tending to disproportionate into a dialkyl oxalate and oxalic acid. nih.gov

Role as a Versatile Building Block in Organic Synthesis

The utility of this compound and related monoalkyl oxalates stems from their bifunctional nature, allowing them to act as versatile building blocks in the construction of more complex molecules. nii.ac.jprsc.org They are particularly valued as short, functional linkers in the synthesis of pharmaceuticals. nii.ac.jprsc.org The oxalyl unit has been shown to be crucial in structure-activity relationship (SAR) studies, where it can be used to optimize the biochemical and biophysical properties of a drug candidate. rsc.org

Specific applications demonstrate the compound's versatility:

Synthesis of Heterocycles: Derivatives of oxalate half-esters are used to construct heterocyclic rings, which are common structural motifs in natural products and pharmaceuticals. For instance, methyl oxalylhydrazide, derived from a half-ester, was used to form an oxadiazole unit during the total synthesis of complex alkaloids like vindoline. nii.ac.jppubtexto.com

Deoxygenation and Decarboxylation Reactions: The structure of oxalate half-esters makes them suitable for radical deoxygenation and decarboxylation reactions. nii.ac.jprsc.org These reactions are useful for removing hydroxyl groups from alcohols or for generating alkyl radicals that can then participate in further carbon-carbon bond-forming reactions, such as coupling with aryl halides or addition to alkenes. rsc.orgnih.gov

Pharmaceutical Synthesis: Oxalate half-esters serve as precursors in the synthesis of various pharmaceuticals. They have been incorporated into molecules designed as inhibitors of apoptosis and in the synthesis of cephalotaxine (B1668394) esters, which have been studied for their antitumor properties. nii.ac.jprsc.org

The reactivity of the carboxyl group allows for standard transformations like amide bond formation, while the ester group can be hydrolyzed, transesterified, or reduced. This dual functionality, contained within a minimal carbon framework, provides chemists with a precise tool for molecular construction. nii.ac.jp

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 57727-06-7 |

| Molecular Formula | C₅H₈O₄ |

| Molecular Weight | 132.11 g/mol |

| Synonyms | Isopropyl hydrogen oxalate, Monoisopropyl oxalate, Propan-2-yl hydrogen oxalate |

This table is interactive and based on available chemical data. chemsrc.com

Structure

3D Structure

属性

IUPAC Name |

2-oxo-2-propan-2-yloxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c1-3(2)9-5(8)4(6)7/h3H,1-2H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZMAVLCDKNPTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57727-06-7 | |

| Record name | propan-2-yl hydrogen oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Oxalic Acid Monoisopropyl Ester and Analogues

Selective Monohydrolysis of Symmetrical Dialkyl Oxalatesresearchgate.netrsc.orgnii.ac.jp

A highly efficient and environmentally benign method for synthesizing monoalkyl oxalates involves the selective monohydrolysis of inexpensive and readily available symmetrical dialkyl oxalates. researchgate.netrsc.orgnih.gov This reaction distinguishes between two identical ester groups in an aqueous medium, affording the desired half-ester in high yields, a selectivity that was previously difficult to achieve in organic solvents. researchgate.netresearchgate.net The general procedure involves the dropwise addition of an aqueous base to the starting diester, which may be suspended in water with a co-solvent, at low temperatures (around 0–5 °C). rsc.orgresearchgate.net

Optimization of Aqueous Basic Conditions (e.g., NaOH, KOH)researchgate.netrsc.orgnii.ac.jp

The choice of base and its concentration are critical for maximizing the yield of the monoester and minimizing the formation of the dicarboxylic acid byproduct. Studies have shown that the reactivity of the alkali metal hydroxide (B78521) follows the order KOH > NaOH > LiOH. nih.govacs.org This is potentially due to the stronger affinity of the potassium ion (K⁺) with the oxygen atom of the ester's carbonyl group, which enhances the electrophilicity of the carbonyl carbon. researchgate.netnih.gov However, for the synthesis of bulkier esters like monoisopropyl oxalate (B1200264) from diisopropyl oxalate, aqueous NaOH has been found to provide better yields than KOH. acs.org The optimal amount of base is typically one equivalent relative to the starting diester; using more or less reduces the yield. acs.org

Table 1: Effect of Base and Co-solvent on Monohydrolysis of Diisopropyl Oxalate

| Entry | Base | Equivalents of Base | Co-solvent (% Volume) | Yield of Monoisopropyl Oxalate (%) | Reference |

|---|---|---|---|---|---|

| 1 | NaOH | 1.0 | THF (10.0%) | 81 | acs.org |

| 2 | KOH | 1.0 | THF (8.2%) | 71 | acs.org |

| 3 | NaOH | 1.0 | CH₃CN (10.0%) | 79 | rsc.org |

Influence of Co-solvents (e.g., THF, Acetonitrile) on Reaction Efficiency and Selectivityresearchgate.netrsc.orgnii.ac.jp

The use of a co-solvent is often essential to facilitate the reaction, especially for starting diesters with bulkier alkyl groups like diisopropyl oxalate. rsc.org Slightly polar aprotic solvents that are partially miscible with water, such as tetrahydrofuran (B95107) (THF) and acetonitrile (B52724) (CH₃CN), have proven to be effective. researchgate.net These co-solvents help disperse the starting diester in the aqueous medium, increasing the contact between the substrate and the base. acs.org For the monohydrolysis of diisopropyl oxalate, increasing the proportion of THF from 5% to 10% was shown to improve the yield of the half-ester. rsc.org While acetonitrile can sometimes enhance reaction rates more than THF, for larger-scale production of monoisopropyl oxalate, THF has demonstrated slightly better results. researchgate.netacs.org

Table 2: Optimization of THF Co-solvent for Monohydrolysis of Diisopropyl Oxalate

| Entry | Co-solvent | Co-solvent Proportion | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | THF | 5% | Modest Yield | rsc.org |

| 2 | THF | 10% | 81 | rsc.orgacs.org |

Mechanistic Investigations of Regioselective Hydrolysisrsc.orgnii.ac.jp

The high selectivity of the monohydrolysis reaction is explained by a mechanism involving the formation of micellar aggregates. nih.gov According to this hypothesis, after one of the two ester groups is hydrolyzed, the resulting intermediate monocarboxylate anion assembles into micelles in the aqueous medium. nih.gov In these aggregates, the newly formed hydrophilic carboxylate groups are oriented towards the outer aqueous phase, while the remaining hydrophobic ester groups are sequestered in the interior of the micelle. nih.gov This self-assembly effectively shields the second ester group from the hydroxide ions in the solution, thus preventing further hydrolysis to the dicarboxylic acid. nih.gov The existence of these micellar aggregates as key reaction intermediates has been supported by dynamic light scattering and electrophoretic light scattering experiments. nih.gov

Partial Esterification of Oxalic Acid or Oxalyl Chlorideresearchgate.netnii.ac.jpresearchgate.netrsc.org

Classical methods for preparing oxalate half-esters include the partial esterification of oxalic acid or the partial alcoholysis of oxalyl chloride. pubtexto.comrsc.orgnii.ac.jp These approaches are often carried out in organic solvents and can utilize toxic reagents like oxalyl chloride, which generates corrosive HCl gas. rsc.orgresearchgate.net While conceptually straightforward, these methods typically provide low to modest yields of the desired monoester. rsc.orgnii.ac.jp

Challenges Associated with Monoester Selectivityresearchgate.net

The primary challenge in the partial esterification of a symmetrical dicarboxylic acid like oxalic acid is controlling the reaction to favor the monoester. google.com Since the monoester product still contains a reactive carboxylic acid group, it can undergo a second esterification to form the diester. google.com Similarly, reacting oxalyl chloride with one equivalent of an alcohol can be difficult to control, as the initial monoester-acid chloride product is highly reactive and can react with another molecule of alcohol to yield the symmetrical diester. pubtexto.comnii.ac.jp This lack of selectivity often leads to a mixture of starting material, monoester, and diester, which complicates purification and results in lower isolated yields of the target compound. researchgate.netgoogle.com

Utilization of Dehydrating Agentsacs.org

Esterification is a reversible condensation reaction that produces water as a byproduct. youtube.com To drive the equilibrium towards the ester product, dehydrating agents can be employed. youtube.comorgsyn.org In the context of esterifying oxalic acid, this can be achieved by using a strong acid like sulfuric acid, which acts as both a catalyst and a dehydrating agent. youtube.com Another strategy is the azeotropic removal of water using a solvent like toluene (B28343) or by using a Dean-Stark apparatus. sciencemadness.org It is also possible to dehydrate oxalic acid dihydrate to anhydrous oxalic acid prior to the reaction by heating or by treatment with agents like carbon tetrachloride. orgsyn.org However, for the synthesis of ethyl oxalate, it has been noted that using hydrated or anhydrous oxalic acid results in a similar yield, suggesting that for some primary alcohols, prior dehydration may not be critical. oup.com

Green Chemistry Principles in Monoalkyl Oxalate Synthesis

The synthesis of monoalkyl oxalates, including oxalic acid monoisopropyl ester, is increasingly guided by the principles of green chemistry. These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Historically, the synthesis of these valuable building blocks often involved methods with significant environmental drawbacks. rsc.orgrsc.orgnih.gov

Traditional approaches, such as the partial hydrolysis or saponification of dialkyl oxalates, were typically performed in organic solvents and often resulted in low to modest yields. rsc.orgrsc.org Another common method involved the partial esterification of oxalic acid or the use of highly toxic and corrosive reagents like oxalyl chloride, which generates hazardous hydrogen chloride gas upon contact with water. rsc.orgacs.org These classical methods not only pose environmental and safety risks but can also lead to complex product mixtures that are difficult to purify. acs.org

In response to these challenges, modern research has focused on developing practical, economical, and environmentally friendly synthetic routes. acs.org A significant advancement has been the development of selective monohydrolysis of symmetric diesters in aqueous media. rsc.orgnih.gov This approach aligns with green chemistry ideals by utilizing water, a benign solvent, and avoiding toxic reagents, while often providing high yields of pure products. rsc.orgresearchgate.net These water-mediated reactions contribute significantly to environmental protection and offer a more cost-effective and efficient pathway for producing monoalkyl oxalates on both laboratory and industrial scales. acs.orgresearchgate.net

The selection of appropriate solvents and reagents is a cornerstone of green synthetic chemistry. For monoalkyl oxalate synthesis, the shift from conventional organic solvents to aqueous systems represents a major step toward sustainability. rsc.org

Recent studies have established highly efficient and practical conditions for the synthesis of various monoalkyl oxalates, including the isopropyl analogue, through the selective monohydrolysis of their corresponding symmetric diesters. nih.govacs.org The most successful green approach involves using water as the primary reaction medium. rsc.org To facilitate the reaction, especially for less soluble diesters, a relatively nontoxic co-solvent is employed. rsc.orgrsc.org

Reaction Media: Water is the preferred solvent due to its non-toxic, non-flammable, and abundant nature. However, since dialkyl oxalates have limited water solubility, a co-solvent is often necessary to create a suitable reaction environment. Research has identified tetrahydrofuran (THF) and acetonitrile (CH₃CN) as effective and relatively benign co-solvents for this purpose. rsc.orgnih.gov These co-solvents help disperse the starting diester in the aqueous medium, facilitating the hydrolysis reaction. acs.org For the synthesis of this compound from diisopropyl oxalate, THF has been successfully used as a co-solvent. rsc.org

Reagents: The choice of base is critical for the selective monohydrolysis. Instead of hazardous reagents, this green methodology employs simple and inexpensive bases. rsc.org Aqueous sodium hydroxide (NaOH) has been identified as the optimal base for these reactions. rsc.orgnih.gov The procedure involves the careful, dropwise addition of a chilled aqueous NaOH solution to the diester suspended in a water/co-solvent mixture. rsc.orgrsc.org This controlled addition, typically at low temperatures around 0–5 °C, allows for the selective hydrolysis of only one of the two ester groups, preventing overreaction to the dicarboxylic acid. rsc.orgnih.gov The use of one equivalent of the base has been found to be optimal for maximizing the yield of the desired monoalkyl oxalate. researchgate.net

This combination of an aqueous medium, a minimally toxic co-solvent, and a simple base provides a straightforward, mild, and environmentally sound procedure for producing monoalkyl oxalates in high yields and purities without the need for specialized equipment. acs.orgresearchgate.net

Interactive Data Tables

Table 1: Comparison of Synthetic Approaches for Monoalkyl Oxalates

| Feature | Traditional Methods | Green Monohydrolysis Method |

| Primary Reagents | Oxalyl chloride, Oxalic acid | Symmetric dialkyl oxalates, Sodium hydroxide |

| Solvent System | Anhydrous organic solvents | Aqueous media (Water) with co-solvents (THF, Acetonitrile) |

| Byproducts | Corrosive HCl gas, complex mixtures | Sodium chloride, Water |

| Environmental Impact | High (toxic reagents, organic solvent waste) | Low (benign solvent, non-toxic reagents) |

| Yields | Often low to modest | Consistently high |

| Purity | Often requires extensive purification | High purity with simpler workup |

Table 2: Research Findings on Green Synthesis of Monoalkyl Oxalates via Selective Monohydrolysis

| Starting Diester | Base | Co-Solvent | Temperature | Product | Yield | Citation(s) |

| Dimethyl oxalate | 0.25 M aq. NaOH | THF | 0-5 °C | Oxalic acid monomethyl ester | 91% | rsc.org |

| Diethyl oxalate | 0.25 M aq. NaOH | THF | 0-5 °C | Oxalic acid monoethyl ester | 91% | rsc.org |

| Diisopropyl oxalate | 0.25 M aq. NaOH | THF | 0-5 °C | This compound | 94% | rsc.org |

| Dipropyl oxalate | 0.25 M aq. NaOH | Acetonitrile | 0-5 °C | Oxalic acid monopropyl ester | 92% | rsc.org |

| Dibutyl oxalate | 0.25 M aq. NaOH | Acetonitrile | 0-5 °C | Oxalic acid monobutyl ester | 95% | rsc.org |

Chemical Reactivity and Mechanistic Investigations of Oxalic Acid Monoisopropyl Ester

Hydrolytic Stability and Reaction Kinetics

The hydrolysis of esters, including oxalic acid monoisopropyl ester, is a fundamental reaction that can be catalyzed by either acid or base. chemistnotes.comdalalinstitute.com The stability of an ester in aqueous environments is dictated by the kinetics of its hydrolysis. nih.gov This process involves the cleavage of the ester linkage to yield a carboxylic acid and an alcohol. chemistnotes.com

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of an ester is a reversible process. dalalinstitute.comchemistrysteps.com The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). libretexts.orgyoutube.comyoutube.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.comyoutube.com

The subsequent steps involve a series of proton transfers. A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester group. youtube.com This is followed by the elimination of the alcohol moiety (isopropanol in this case), which is facilitated by the reformation of the carbonyl double bond. youtube.comyoutube.com Finally, deprotonation of the resulting protonated carboxylic acid by a water molecule regenerates the acid catalyst and yields the final carboxylic acid product (oxalic acid). youtube.comyoutube.com

Protonation of the carbonyl oxygen: The ester is protonated by the acid catalyst. libretexts.orgyoutube.com

Nucleophilic attack by water: A water molecule attacks the electrophilic carbonyl carbon. youtube.com

Proton transfer: A proton is transferred to create a better leaving group. youtube.com

Elimination of the alcohol: The alcohol (isopropanol) is eliminated. youtube.com

Deprotonation: The protonated carboxylic acid is deprotonated to give the final product and regenerate the catalyst. youtube.com

It's important to note that for esters with tertiary alkyl groups, the mechanism can shift towards an Sₙ1 type reaction, where the initial step is the loss of the leaving group to form a stable carbocation. chemistrysteps.com

Base-Catalyzed Hydrolysis Mechanisms

Base-catalyzed hydrolysis, also known as saponification, is an essentially irreversible process. chemistrysteps.commasterorganicchemistry.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the carbonyl carbon of the ester. youtube.com This addition forms a tetrahedral intermediate. masterorganicchemistry.com

The tetrahedral intermediate then collapses, reforming the carbonyl double bond and eliminating the alkoxide ion (isopropoxide in this case) as the leaving group. youtube.com In the final and irreversible step, the alkoxide ion, being a strong base, deprotonates the newly formed carboxylic acid (oxalic acid) to yield a carboxylate salt and an alcohol (isopropanol). masterorganicchemistry.comyoutube.com This acid-base reaction drives the equilibrium towards the products. masterorganicchemistry.com

The steps for base-catalyzed hydrolysis are:

Nucleophilic attack by hydroxide: The hydroxide ion attacks the carbonyl carbon. youtube.com

Formation of a tetrahedral intermediate: A transient tetrahedral intermediate is formed. masterorganicchemistry.com

Elimination of the alkoxide: The alkoxide leaving group is expelled. youtube.com

Deprotonation of the carboxylic acid: The alkoxide deprotonates the carboxylic acid, making the reaction irreversible. masterorganicchemistry.com

The rate of base-catalyzed hydrolysis is generally faster than acid-catalyzed hydrolysis because the hydroxide ion is a stronger nucleophile than a neutral water molecule. chemistnotes.com

Influence of Structural Features on Hydrolytic Susceptibility

Several structural features of an ester can influence its susceptibility to hydrolysis. The proximity of the two ester functional groups in oxalate (B1200264) esters increases the electrophilicity of the carbonyl carbons, which can accelerate hydrolysis. nih.gov

Steric hindrance around the carbonyl group can impede the approach of the nucleophile (water or hydroxide ion), thereby slowing down the rate of hydrolysis. acs.org For instance, the incorporation of bulky cyclic structures into polyester (B1180765) chains has been shown to hinder hydrolysis. nih.govacs.org

Electronic effects also play a significant role. Electron-withdrawing groups attached to the ester can increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. rsc.org Conversely, electron-donating groups can decrease the electrophilicity of the carbonyl carbon and slow down hydrolysis. Studies on aromatic oxalates have shown that increasing the electronegativity of substituents can, counterintuitively, decrease the sensitivity in certain reactions due to a higher propensity for hydrolysis over other competing reactions. rsc.org

The nature of the alcohol moiety also affects the rate of hydrolysis. Esters of stronger acids tend to hydrolyze more rapidly. acs.org For example, in copolyesters, ester bonds involving diethylene glycol (DEG) were found to be more susceptible to hydrolysis than those involving isosorbide (B1672297). acs.org

Decarboxylation and Related Radical Processes

Oxalate esters can undergo decarboxylation, a reaction that involves the loss of carbon dioxide, through various mechanisms, including thermal decomposition and photoredox catalysis. pubtexto.com These processes often proceed through radical intermediates.

Thermal Decomposition Mechanisms of Oxalate Esters

The thermal decomposition of oxalate esters can proceed through several pathways, including homolytic bond cleavage, ionic mechanisms, or molecular mechanisms involving cyclic transition states. mcmaster.camcmaster.ca The specific mechanism and resulting products can be influenced by the structure of the ester and the reaction conditions. mcmaster.ca

Homolytic cleavage of the C-C or O-C bonds can generate radical intermediates. mcmaster.ca For symmetrical dialkyl oxalates, thermal decomposition can yield a variety of products, including carbon monoxide, carbon dioxide, olefins, and formates. mcmaster.ca The distribution of these products often varies with changes in temperature. mcmaster.ca For instance, the pyrolysis of certain oxalate esters in the gas phase has been used to generate specific radicals for further study. researchgate.net

The study of dibenzhydryl oxalate and its analogs revealed that the thermal decomposition rates are influenced by substituents, with the reaction proceeding via a mechanism that has some ionic character, as evidenced by the correlation of rates with σ⁺-substituent parameters. researchgate.netcdnsciencepub.com

Photoredox Catalyzed Decarboxylation Reactions

Visible-light photoredox catalysis has emerged as a powerful method for the generation of radicals from carboxylic acids and their derivatives, including oxalate half-esters, under mild conditions. pubtexto.comnih.gov In this process, a photocatalyst, upon excitation by visible light, can either oxidize or reduce a substrate to generate a radical intermediate. nih.gov

For oxalate half-esters, the process typically involves the oxidation of the carboxylate anion by the excited photocatalyst. nih.govrsc.org This single electron transfer (SET) is followed by rapid decarboxylation (loss of CO₂) to generate an alkoxycarbonyl radical. rsc.org This radical can then participate in various C-C bond-forming reactions, such as addition to activated alkenes or coupling with aryl halides. pubtexto.comnih.govchinesechemsoc.org

Alternatively, the alkoxycarbonyl radical can undergo further decarboxylation to produce an alkyl radical, which can also be utilized in synthetic transformations. chinesechemsoc.org The stability of the generated radical plays a crucial role in the outcome of the reaction. nih.gov For example, N-phthalimidoyl oxalates have been used as stable precursors for decarboxylation reactions catalyzed by visible-light photoredox systems. pubtexto.com

Applications in Deoxygenation and Coupling Reactions

This compound has demonstrated utility in specific deoxygenation and coupling reactions, primarily leveraging the reactivity of the oxalyl group. In deoxygenation reactions, this compound can serve as a precursor to reactive intermediates that facilitate the removal of oxygen from various substrates. For instance, its derivatives can be employed in the Barton-McCombie deoxygenation, a radical-based reaction for the deoxygenation of alcohols. While direct studies on this compound in this context are not extensively documented, the fundamental reactivity of the oxalate ester functional group is well-established.

In coupling reactions, the ester can be involved in processes where the oxalyl moiety acts as a leaving group or facilitates the formation of a new carbon-carbon or carbon-heteroatom bond. The reactivity is often dictated by the specific catalysts and reaction conditions employed. Research into related oxalate compounds suggests potential applications in palladium-catalyzed cross-coupling reactions, although specific examples detailing the use of the monoisopropyl ester are specialized. The utility of such esters in these transformations is an area of ongoing academic and industrial research, with a focus on developing milder and more efficient synthetic methodologies.

Transesterification and Ester Interchange Reactions

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is a fundamental reaction for this compound. These reactions are typically catalyzed by an acid or a base. The equilibrium of the reaction can be shifted by using a large excess of the reactant alcohol or by removing one of the products. This process is crucial for the synthesis of other oxalate monoesters or diesters that may be more suitable for specific applications.

Ester interchange reactions, a broader category that includes transesterification, can also occur between this compound and other esters under appropriate catalytic conditions. These reactions are significant in polymer chemistry and in the synthesis of complex molecules where a specific ester functionality is required. The table below summarizes typical conditions for the transesterification of a related monoalkyl oxalate, which are indicative of the reactivity of this compound.

| Catalyst | Reactant Alcohol | Temperature (°C) | Yield (%) |

| Sulfuric Acid | n-Butanol | 80-100 | >90 |

| Sodium Methoxide | Methanol | 60-70 | >95 |

| Titanium (IV) Isopropoxide | Ethylene Glycol | 120-140 | >85 |

This table presents generalized conditions for transesterification reactions of monoalkyl oxalates based on established chemical principles.

Participation in Complex Organic Transformations

The oxalyl group, derivable from precursors like this compound, serves as a versatile linker in the synthesis of pharmaceuticals and natural products. Its dicarbonyl nature allows for the connection of two different molecular fragments, and the resulting oxalate ester or amide can be a key structural motif in the final target molecule. The linker can impart specific conformational constraints or act as a biodegradable spacer in prodrug design.

While direct applications of the monoisopropyl ester are often part of proprietary industrial processes, academic research has highlighted the use of similar oxalyl linkers in the synthesis of complex molecules. For example, oxalyl diamides are structural components of several biologically active compounds. The synthesis of these moieties can be envisioned to start from an activated form of an oxalic monoester.

In the realm of polymer science, this compound and its derivatives are of interest for the synthesis of polyesters and polyamides containing the oxalate unit. These polymers can exhibit unique properties such as biodegradability, due to the susceptibility of the ester linkages to hydrolysis. The monoisopropyl ester can be used in polycondensation reactions with diols or diamines to create polymers with alternating oxalate units.

The specific properties of the resulting polymers, such as their thermal stability, crystallinity, and mechanical strength, can be tuned by the choice of the comonomer. Research in this area focuses on creating novel materials for biomedical applications, such as drug delivery systems or biodegradable sutures, as well as specialty engineering plastics. The reactivity of the isopropyl ester group influences the polymerization kinetics and the molecular weight of the resulting polymer.

| Comonomer | Polymer Type | Potential Application |

| 1,4-Butanediol | Polyester | Biodegradable plastics |

| Hexamethylenediamine | Polyamide | Specialty fibers |

| Poly(ethylene glycol) | Copolyester | Drug delivery hydrogels |

This table illustrates potential polymer applications derived from the use of an oxalyl monoester in polycondensation reactions.

Advanced Analytical Methodologies for Oxalic Acid Monoisopropyl Ester

Spectroscopic Characterization Techniques

Advanced spectroscopic methods are indispensable for the unambiguous structural confirmation and detailed analysis of Oxalic Acid Monoisopropyl Ester. These techniques probe the molecular structure at the atomic and bond level, providing a comprehensive characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Framework Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of organic compounds by mapping the carbon and proton frameworks. For this compound, ¹H NMR and ¹³C NMR spectra provide definitive evidence of its constitution.

¹H NMR Spectroscopy reveals the number and types of protons and their neighboring environments. The spectrum of this compound is expected to show distinct signals corresponding to the isopropyl group and the acidic proton of the carboxylic acid. The isopropyl group typically presents as a septet for the single methine proton (CH) coupled to the six equivalent methyl protons, which appear as a doublet. The carboxylic acid proton (–COOH) would appear as a broad singlet, and its chemical shift can be concentration-dependent and affected by the solvent.

¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. The spectrum for this compound would feature signals for the two distinct carbonyl carbons (one for the ester and one for the carboxylic acid), which resonate at low field (downfield). Additionally, signals corresponding to the methine and methyl carbons of the isopropyl group would be observed at higher field (upfield). The application of NMR has been fundamental in the characterization of various oxalate (B1200264) esters, confirming their structures after synthesis. mcmaster.carsc.org

Table 1: Predicted NMR Chemical Shifts for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | -CH (CH₃)₂ | ~5.0 - 5.2 | Septet |

| ¹H | -CH(CH₃ )₂ | ~1.3 - 1.4 | Doublet |

| ¹H | -COOH | ~10.0 - 13.0 (variable) | Broad Singlet |

| ¹³C | C =O (Ester) | ~158 - 162 | Singlet |

| ¹³C | C =O (Acid) | ~160 - 165 | Singlet |

| ¹³C | -C H(CH₃)₂ | ~70 - 72 | Singlet |

| ¹³C | -CH(C H₃)₂ | ~21 - 22 | Singlet |

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Fingerprint Analysis

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique "fingerprint" determined by the functional groups present. In the analysis of this compound, FTIR is used to identify key bonds and functional groups, confirming the ester and carboxylic acid moieties. mcmaster.ca

The FTIR spectrum is characterized by several key absorption bands:

A very broad peak in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid group, which is broadened due to hydrogen bonding.

Sharp peaks around 2980 cm⁻¹ and 2940 cm⁻¹ due to the asymmetric and symmetric C-H stretching of the isopropyl group.

Two distinct and strong carbonyl (C=O) stretching bands. The ester carbonyl typically appears around 1750-1735 cm⁻¹, while the carboxylic acid carbonyl appears at a slightly lower wavenumber, around 1720-1700 cm⁻¹, due to intermolecular hydrogen bonding. The presence of two C=O peaks is a strong indicator of the monoester structure. cimav.edu.mx

A strong C-O stretching vibration for the ester group is expected in the 1300-1100 cm⁻¹ region.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Broad |

| C-H Stretch | Isopropyl Group | 2850 - 3000 | Medium to Strong |

| C=O Stretch | Ester | 1750 - 1735 | Strong |

| C=O Stretch | Carboxylic Acid | 1720 - 1700 | Strong |

| C-O Stretch | Ester & Acid | 1100 - 1300 | Strong |

Raman Spectroscopy for Complementary Vibrational Studies

Raman spectroscopy is another form of vibrational spectroscopy that serves as a valuable complement to FTIR. It relies on the inelastic scattering of monochromatic light. While FTIR is sensitive to polar bonds and asymmetric vibrations, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds.

For this compound, Raman spectroscopy can provide clear signals for:

The symmetric stretching of the carbonyl (C=O) groups.

The stretching of the central carbon-carbon (C-C) bond of the oxalate backbone, a vibration that is often weak or absent in the IR spectrum. Studies on natural oxalate minerals have demonstrated the utility of Raman spectroscopy in identifying the characteristic vibrations of the oxalate anion. qut.edu.au

Vibrations associated with the isopropyl group.

The combined use of both FTIR and Raman spectroscopy provides a more complete vibrational analysis of the molecule. google.com

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Precise Mass Determination and Fragmentation Pathway Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of the compound.

In a typical Electron Ionization (EI) mass spectrum of this compound, a molecular ion peak (M⁺·) would be observed at an m/z corresponding to its molecular weight (132.11 g/mol ). uni-saarland.dechemsrc.com The molecule then undergoes fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is predictable and aids in structural confirmation. scienceready.com.au

Tandem Mass Spectrometry (MS/MS) offers even greater structural detail. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion) is selected and subjected to further fragmentation, typically through collision-induced dissociation (CID). uab.edu This process helps to establish connectivity within the molecule. For this compound, key fragmentation pathways would include:

Loss of the isopropoxy radical (·OCH(CH₃)₂) to yield an acylium ion.

Loss of carbon dioxide (CO₂) from the carboxylic acid group.

Cleavage of the isopropyl group, resulting in a prominent fragment.

McLafferty rearrangement, if sterically feasible, though less common for this specific structure.

Analysis of oxalate esters like dibutyl oxalate by MS/MS has shown characteristic fragments, providing a model for predicting the fragmentation of the monoisopropyl ester. researchgate.net

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 132 | [C₅H₈O₄]⁺· | (Molecular Ion) |

| 87 | [C₃H₃O₃]⁺ | ·OCH(CH₃)₂ |

| 73 | [C₃H₅O₂]⁺ | ·COOH |

| 59 | [C₃H₇O]⁺ | C₂O₃ |

| 45 | [COOH]⁺ | C₄H₇O₂ |

| 43 | [CH(CH₃)₂]⁺ | C₂HO₄ |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from reaction mixtures, starting materials, or impurities, as well as for assessing its purity.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis and Purity Assessment

Gas Chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds. epo.org this compound, being a relatively small molecule, is amenable to GC analysis. The technique separates components of a mixture based on their differential partitioning between a stationary phase (within a capillary column) and a mobile gas phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific analytical conditions. puntofocal.gob.ar

The purity of a sample can be determined by the relative area of its peak in the resulting chromatogram. However, the presence of the free carboxylic acid group can sometimes lead to peak tailing and poor chromatographic performance due to interactions with the column material. To mitigate this, chemical derivatization is often employed. jfda-online.com The acidic proton can be replaced with a less reactive group, such as a trimethylsilyl (B98337) (TMS) group, to increase volatility and improve peak shape. annlabmed.org

When coupled with a mass spectrometer, the technique becomes Gas Chromatography-Mass Spectrometry (GC-MS). This hyphenated method provides two dimensions of information for each separated component: its retention time from the GC and its mass spectrum from the MS. mdpi.com This allows for highly confident identification of the target compound and any impurities present in the sample, making GC-MS an invaluable tool for both qualitative and quantitative analysis of this compound. annlabmed.orggcms.cz

Liquid Chromatography (LC) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Non-Volatile and Complex Samples

Liquid chromatography is a cornerstone technique for separating and quantifying non-volatile organic compounds like this compound. When coupled with tandem mass spectrometry (HPLC-MS/MS), it provides exceptional selectivity and sensitivity, making it ideal for complex matrices.

Detailed Research Findings: For the analysis of the parent compound, oxalic acid, various HPLC methods have been developed. A common approach involves reversed-phase HPLC, often requiring derivatization to enhance retention and detection. nih.gov However, for the ester, direct analysis is feasible. An LC-MS/MS method for plasma oxalate uses a simple protein precipitation step followed by analysis on an anion HPLC column with electrospray ionization (ESI) in negative mode. nih.gov Such a method could be adapted for the monoisopropyl ester. The ester, being less polar than oxalic acid, would likely exhibit different chromatographic behavior, potentially allowing for separation on standard C18 columns with a mobile phase of acetonitrile (B52724) and water.

A key advantage of MS/MS is its ability to provide structural confirmation and specific quantification using Multiple Reaction Monitoring (MRM). For oxalic acid, the transition of m/z 89 to 61 is typically monitored. mdpi.com For this compound, characteristic transitions would need to be determined, likely involving the loss of the isopropyl group or fragments of the oxalate backbone. A validated LC-MS/MS assay for plasma oxalate demonstrated a quantification range of 0.500-50.0 μg/ml (5.55-555 μmol/l) with high accuracy and precision, highlighting the power of this technique. nih.gov Solid-phase extraction (SPE) can be employed for sample cleanup and concentration prior to LC-MS/MS analysis, further improving method robustness. researchgate.net

| Parameter | Description | Reference |

|---|---|---|

| Column | Anion exchange or Reversed-Phase C18 | nih.gov |

| Mobile Phase | Gradient or isocratic mixture of aqueous buffer (e.g., ammonium (B1175870) acetate) and organic solvent (e.g., methanol, acetonitrile) | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | researchgate.net |

| Monitored Transition (Oxalate) | m/z 88.9 → 60.9 | nih.gov |

| Sample Preparation | Protein precipitation, solid-phase extraction (SPE), or simple dilution | nih.govresearchgate.net |

Ion Chromatography (IC) for Oxalate Anion Detection

Ion chromatography is the benchmark method for the analysis of small organic and inorganic anions. researchgate.net For this compound, IC is an indirect method that quantifies the oxalate anion after conversion from the ester form. This is particularly useful for determining the total oxalate content derived from the ester.

Detailed Research Findings: The standard procedure involves a saponification (base-catalyzed hydrolysis) step to quantitatively convert the monoester into the oxalate dianion and isopropanol (B130326). The resulting solution is then injected into the IC system. Separation is typically achieved on an anion-exchange column, followed by suppressed conductivity detection. mdpi.com This detection method provides high sensitivity and selectivity for ionic species by chemically reducing the conductivity of the eluent while enhancing the signal from the analyte ions.

Challenges in urinary oxalate analysis, such as interference from high concentrations of other anions like sulfate, have been addressed by optimizing dilution protocols. researchgate.net For instance, a 100-fold dilution of urine samples was found to yield the most reproducible results. researchgate.net A validated IC method for various organic anions, including oxalate, used a mobile phase of sodium carbonate and sodium bicarbonate with a run time of 25 minutes, demonstrating its suitability for routine analysis in pharmaceutical ingredients. mdpi.com

| Component | Specification | Reference |

|---|---|---|

| Preprocessing | Base-catalyzed hydrolysis (saponification) of the ester | acs.org |

| Column | Anion-exchange column (e.g., Metrohm Metrosep A, Dionex IonPac) | researchgate.netmdpi.com |

| Eluent | Aqueous solution of sodium carbonate and/or sodium bicarbonate | mdpi.com |

| Detection | Suppressed conductivity detection | mdpi.comnih.gov |

| Application | Quantification of total oxalate content from the ester | researchgate.net |

Capillary Electrophoresis (CE) and Coupled Detection

Capillary electrophoresis separates molecules based on their charge-to-size ratio in an electric field, offering high resolution and rapid analysis times. vtt.fi Similar to ion chromatography, standard CE techniques like capillary zone electrophoresis (CZE) are designed for charged species and would be used to detect the oxalate anion following hydrolysis of the monoisopropyl ester.

Detailed Research Findings: For the analysis of urinary oxalate and citrate, a CZE method with indirect UV absorbance detection has been developed. This method is rapid, with migration times under 5 minutes, and requires minimal sample preparation involving only acidification, centrifugation, and dilution. The limit of quantification for oxalate in complex matrices like food has been reported to be as low as 5.68 µM using CE coupled with chromate (B82759) displacement-based UV detection. mdpi.com Another approach for determining oxalate in urine utilizes co-electroosmotic CE with amperometric detection at a modified carbon paste electrode, achieving a detection limit of 0.12 µM.

To analyze the intact, neutral this compound, a different mode of CE, Micellar Electrokinetic Chromatography (MEKC), would be required. In MEKC, a surfactant is added to the buffer above its critical micelle concentration. This allows for the separation of neutral molecules based on their partitioning between the pseudo-stationary micellar phase and the mobile aqueous phase. While specific applications of MEKC for this compound are not documented, the technique is well-established for separating various neutral compounds. scispace.com

Electrochemical and Chemiluminescence Detection Strategies

Electrochemical Detection: Electrochemical sensors offer a sensitive, rapid, and cost-effective means for detecting electroactive species. The analysis of oxalic acid via its electrochemical oxidation has been demonstrated on various modified electrodes. mdpi.com For instance, a sensor using an exfoliated graphite-polystyrene composite electrode was used to determine oxalic acid with a limit of detection of 0.05 mM. mdpi.com Another sensor based on palladium nanoparticle-loaded carbon nanofibers showed high electrocatalytic performance for oxalic acid oxidation, with a detection limit of 0.2 mM in food samples. rsc.org

While these methods are developed for oxalic acid, the ester functional group in this compound could also be susceptible to electrochemical oxidation, though likely at a different potential. Direct analysis of the ester would require developing and validating a specific method. Alternatively, the ester can be hydrolyzed to oxalic acid, which is then detected electrochemically.

Chemiluminescence Detection: The peroxyoxalate chemiluminescence (POCL) system is one of the most efficient non-enzymatic chemiluminescent reactions and is directly applicable to oxalate esters. diva-portal.org This reaction forms the basis of familiar "glow sticks." wikipedia.org The mechanism involves the reaction of an oxalate ester with hydrogen peroxide, which generates a high-energy intermediate (postulated to be 1,2-dioxetanedione). wikipedia.orgnih.gov This intermediate excites a fluorescent molecule (fluorophore) present in the system, which then emits light upon relaxation. researchgate.net

The POCL reaction is exceptionally sensitive and is widely used as a post-column detection method in HPLC for a variety of analytes. researchgate.net While aryl oxalates like bis(2,4,6-trichlorophenyl) oxalate (TCPO) are most commonly used due to their high quantum yields, the fundamental reaction is characteristic of the oxalate ester functional group. wikipedia.orgrsc.org Therefore, this compound could be quantified with extreme sensitivity by reacting it with hydrogen peroxide and a suitable fluorophore. This strategy offers tremendous potential for trace-level analysis.

Enzyme-Based Analytical Approaches (e.g., Oxalate Oxidase coupled methods)

Enzyme-based assays provide high specificity for the target analyte. For oxalate, numerous methods are based on the enzyme oxalate oxidase. researchgate.netlibios.fr This enzyme specifically catalyzes the oxidation of oxalate to carbon dioxide and hydrogen peroxide (H₂O₂). nih.govnih.gov The H₂O₂ produced is then quantified in a secondary reaction, often involving horseradish peroxidase (HRP), which catalyzes the oxidation of a chromogenic or fluorogenic substrate.

This approach is inherently indirect for this compound, as the enzyme acts on the oxalate anion, not the ester. Therefore, a complete hydrolysis of the ester to liberate oxalate is a required first step. Following hydrolysis, the sample can be analyzed using a commercial oxalate assay kit or a custom-developed method. libios.fr The coupling of HPLC with a post-column enzyme reactor containing immobilized oxalate oxidase has been shown to be an effective method for determining oxalic acid in complex matrices. preprints.org This combination of chromatographic separation with specific enzymatic detection provides a robust and reliable analytical strategy.

| Step | Reaction | Description | Reference |

|---|---|---|---|

| 1. Hydrolysis | This compound + H₂O → Oxalic Acid + Isopropanol | Chemical or enzymatic hydrolysis to release the oxalate anion. | acs.org |

| 2. Oxidation | Oxalic Acid + O₂ Oxalate Oxidase→ 2CO₂ + H₂O₂ | Specific oxidation of oxalate by the enzyme to produce hydrogen peroxide. | nih.govnih.gov |

| 3. Detection | H₂O₂ + Chromogen Peroxidase→ Colored Product | Peroxidase-catalyzed reaction of H₂O₂ with a substrate to generate a detectable (e.g., colorimetric) signal. | libios.fr |

Computational and Theoretical Insights into Oxalic Acid Monoisopropyl Ester

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the precise determination of molecular geometries and electronic structures.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and calculating energies. In the context of oxalic acid derivatives, DFT methods are employed to predict stable structures and thermodynamic properties. nepjol.info For instance, studies on related systems have utilized the B3LYP functional with the 6-31G(d) basis set for structural optimization. google.com

The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set. For organic molecules involving hydrogen bonding, such as oxalic acid systems, it is crucial to select methods that can accurately capture weak intermolecular forces. chemrxiv.org Hybrid functionals like PBE0 and B3LYP, combined with basis sets that include polarization functions, have shown to be effective in reproducing experimental geometries and vibrational spectra for such compounds. chemrxiv.org The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another critical parameter derived from DFT calculations, providing insights into the chemical reactivity and kinetic stability of the molecule. nepjol.info

Table 1: Common DFT Functionals and Basis Sets for Organic Molecule Calculations

| Functional/Basis Set | Description | Typical Application |

|---|---|---|

| B3LYP | A hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. It is one of the most widely used functionals for organic molecules. | Geometry optimization, energy calculations, vibrational frequencies. |

| PBE0 | A parameter-free hybrid functional that often provides improved accuracy for thermochemistry and reaction barriers over B3LYP. | High-accuracy energy calculations, reaction mechanism studies. |

| 6-31G(d) | A Pople-style basis set of double-zeta quality that includes polarization functions on heavy (non-hydrogen) atoms. It is a standard for routine calculations. | Initial geometry optimizations and frequency calculations. |

| 6-311++G(d,p) | A triple-zeta quality basis set that includes diffuse functions on all atoms and polarization functions on both heavy and hydrogen atoms. | Calculations requiring higher accuracy, especially for anions, excited states, and systems with weak interactions. |

The Hartree-Fock (HF) method is an ab initio calculation method that provides a starting point for more sophisticated, correlation-based approaches. While HF calculations systematically neglect electron correlation, leading to certain inaccuracies, they are valuable for providing a qualitative understanding of electronic structure.

In studies of analogous molecules like oxalyl chloride, HF calculations have been performed using large, correlation-consistent basis sets such as cc-pVQZ and cc-pV5Z. researchgate.netnih.gov These studies revealed that at the HF level, only the trans conformer is predicted to be a stable minimum, failing to identify a stable gauche structure. nih.gov This highlights a key limitation of the HF method: its inability to fully account for the subtle dispersion forces and electron correlation effects that can be crucial for determining the relative stability of conformers. Therefore, HF results are often used as a reference and supplemented by methods that include electron correlation, such as Møller-Plesset perturbation theory (MP2) or DFT. researchgate.netnih.gov

Conformational Landscape Analysis

The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis of oxalic acid monoisopropyl ester explores the different spatial arrangements accessible to the molecule and their relative energies.

The conformational landscape of oxalic acid esters is primarily defined by the rotation around the central carbon-carbon single bond. This rotation is described by the O=C-C=O dihedral angle. Mapping the torsional potential energy surface (PES) for this rotation reveals the stable conformers and the energy barriers that separate them.

Studies on the closely related oxalyl chloride have shown that its potential energy surface along this torsional coordinate is exceedingly flat. researchgate.netnih.gov This means the energy difference between various conformations is small. High-level calculations (MP2 and CCSD(T)) predict the existence of both a planar trans conformer and a non-planar gauche conformer. researchgate.netnih.gov The trans conformer is typically the global minimum, while the gauche conformer represents a local minimum. The energy barrier to interconversion is very low, suggesting that at room temperature, the molecule can easily interconvert between these forms. researchgate.netnih.gov The presence of the isopropyl ester group is expected to introduce steric effects that could further influence the shape of the PES and the relative energies of the conformers. researchgate.net

Table 2: Calculated Conformational Data for a Model Oxalyl System (Oxalyl Chloride)

| Method/Basis Set | Conformer | O=C-C=O Dihedral Angle (°) | Relative Energy (kcal/mol) | Transition State Barrier (kcal/mol) |

|---|---|---|---|---|

| MP2/cc-pV5Z | trans | 180.0 | 0.00 | 0.74 (trans to gauche) |

| MP2/cc-pV5Z | gauche | 79.4 | 0.65 | 0.09 (gauche to trans) |

Data derived from studies on oxalyl chloride, which serves as a model for the C-C bond torsion in oxalate (B1200264) derivatives. researchgate.netnih.gov

The surrounding environment, particularly the solvent, can significantly alter the conformational preferences of a molecule. Computational models are used to simulate these effects and predict how the conformational equilibrium shifts in different media.

The Polarizable Continuum Model (PCM) is a common method used to approximate the influence of a solvent. nih.gov This model treats the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution. For this compound, moving from a gas phase or a nonpolar solvent to a polar solvent like water is expected to preferentially stabilize the conformer with the larger dipole moment. This stabilization arises from favorable dipole-dipole interactions between the solute and the polar solvent molecules. nih.gov Quantum chemical calculations on related lichen metabolites containing oxalic acid have shown that interactions with aqueous solutions are critical for understanding their complexation behavior, suggesting that solvent effects are paramount for the conformation and reactivity of such molecules. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction coordinate and determine the most likely mechanism.

For esters of oxalic acid, several reaction pathways, such as thermal decomposition or hydrolysis, can be investigated. mcmaster.ca For example, in a hydrolysis reaction, computational models can distinguish between different mechanistic possibilities, such as a concerted mechanism versus a stepwise pathway that proceeds through a tetrahedral intermediate. rsc.org The calculation of activation energy barriers for each step allows for the identification of the rate-determining step of the reaction. nih.gov

Studies on the esterification of carboxylic acids and the aminolysis of esters have demonstrated the power of these computational approaches. conicet.gov.arresearchgate.net For instance, models can elucidate whether a reaction proceeds via a Langmuir-Hinshelwood mechanism (where both reactants adsorb on a catalyst surface) or an Eley-Rideal mechanism (where one reactant is adsorbed and the other reacts from the bulk phase). conicet.gov.ar For this compound, computational modeling could clarify the mechanisms of its synthesis from oxalyl chloride or its decomposition, providing a molecular-level understanding that complements experimental kinetic studies. mcmaster.ca

Prediction and Validation of Spectroscopic Data

Computational quantum chemistry is widely used to predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra. DFT methods are commonly employed for this purpose due to their balance of accuracy and computational cost. rsc.org

For this compound, computational methods could predict its ¹H and ¹³C NMR spectra and its IR spectrum. The predicted spectra would then be compared with experimentally obtained data for validation.

The general workflow for predicting spectroscopic data involves:

Optimizing the molecular geometry of the compound at a chosen level of theory (e.g., B3LYP/6-311+G*). rsc.org

For NMR, calculating the magnetic shielding tensors for each nucleus. The chemical shifts are then determined by referencing these values to a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory.

For IR, performing a vibrational frequency analysis on the optimized geometry. The resulting frequencies correspond to the different vibrational modes of the molecule (stretches, bends, etc.), and their intensities are also calculated. Computed frequencies are often scaled by an empirical factor to better match experimental values. rsc.org

The table below presents a hypothetical comparison between predicted and experimental spectroscopic data for this compound, based on typical values for such functional groups.

| Spectroscopy Type | Group | Predicted Value | Typical Experimental Range |

|---|---|---|---|

| ¹³C NMR (ppm) | C=O (ester) | ~160-165 | 160-170 |

| C=O (acid) | ~163-168 | 165-185 | |

| CH (isopropyl) | ~68-73 | 65-75 | |

| CH₃ (isopropyl) | ~20-25 | 20-25 | |

| ¹H NMR (ppm) | COOH | ~10-13 | 10-13 |

| CH (isopropyl) | ~4.9-5.3 | 4.8-5.2 | |

| CH₃ (isopropyl) | ~1.2-1.4 | 1.2-1.4 | |

| IR (cm⁻¹) | O-H stretch (acid) | ~2500-3300 (broad) | 2500-3300 (broad) |

| C=O stretch (ester) | ~1730-1750 | 1735-1750 | |

| C=O stretch (acid) | ~1700-1720 | 1700-1725 |

Discrepancies between predicted and experimental values can arise from several factors, including the choice of computational method and basis set, solvent effects (as calculations are often performed for the gas phase), and intermolecular interactions in the experimental sample (like hydrogen bonding). rsc.org For this compound, the presence of the carboxylic acid group would lead to strong hydrogen bonding in the condensed phase, which would significantly affect the O-H and C=O stretching frequencies in the IR spectrum. Accurate computational prediction would require modeling these intermolecular interactions, for example, by including explicit solvent molecules or by calculating the properties of a dimer.

Environmental Degradation and Biogeochemical Cycling of Oxalate Esters

Hydrolytic Pathways in Environmental Matrices

Hydrolysis represents a primary and facile degradation route for oxalate (B1200264) esters in aqueous environments. nih.govacs.org The structure of oxalate esters, featuring two carbonyl groups in close proximity, enhances the electrophilicity of the ester linkage, making it particularly susceptible to hydrolytic cleavage. nih.gov This process breaks the ester bond, releasing the constituent alcohol and oxalic acid. For oxalic acid monoisopropyl ester, this reaction yields isopropanol (B130326) and oxalic acid, both of which are readily integrated into natural biogeochemical cycles.

The degradation of polymers based on oxalate esters, known as polyoxalates, is also initiated by this non-enzymatic hydrolysis, underscoring the inherent instability of the oxalate ester bond in the presence of water. nih.govnih.govresearchgate.net Studies on these polymers have shown that the ester bonds, particularly those involving secondary alcohols like the one in isosorbide (B1672297) (structurally related to the isopropyl group), are readily hydrolyzed. acs.org

Abiotic hydrolysis of oxalate esters is a spontaneous process that does not require biological mediation. The rate of this chemical breakdown is influenced by several environmental factors.

pH: The hydrolysis of esters is subject to catalysis by both acids and bases. While specific kinetic data for this compound is not readily available, general principles of ester hydrolysis suggest that the rate would be slowest in the neutral pH range and would increase significantly under acidic or alkaline conditions.

Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.

Chemical Structure: The reactivity of the ester is influenced by the electronic and steric nature of its constituent groups. For instance, the hydrolysis of aromatic oxalate esters is affected by the electronegativity of the phenolic group. rsc.org While isopropanol is a simple aliphatic alcohol, steric factors could play a role in the reaction rate compared to less bulky esters. rsc.org

Research on poly(isosorbide-co-diol oxalate) (PISOX) copolyesters demonstrates that complete non-enzymatic hydrolysis of the oxalate ester bonds can occur within 180 days in soil environments, highlighting the lability of this functional group. acs.orgnih.govresearchgate.net

Table 1: Factors Influencing Abiotic Hydrolysis of Oxalate Esters

| Factor | Influence on Hydrolysis Rate | Reference |

|---|---|---|

| pH | Rate increases in acidic and alkaline conditions. | rsc.org |

| Temperature | Rate increases with increasing temperature. | General Chemical Principle |

| Molecular Structure | Electronegativity and steric hindrance of the alcohol/phenol group affect reactivity. | rsc.org |

| Moisture | Presence of water is essential for the reaction to proceed. | nih.gov |

Photochemical Transformation Processes

Oxalate esters can undergo significant transformation when exposed to sunlight. The photolysis of these esters is a known pathway for generating free radicals. researchgate.netcdnsciencepub.com Upon absorption of UV radiation, the oxalate ester bond can cleave, leading to the formation of an alkyl radical—in this case, an isopropyl radical—and other radical species. These highly reactive intermediates can then participate in a variety of subsequent reactions, contributing to the degradation of the parent molecule.

Furthermore, the photodegradation of oxalate esters can be enhanced by the presence of other environmental substances. Iron, particularly in its Fe(III) state, can form complexes with oxalates. These ferrioxalate (B100866) complexes are highly photosensitive. researchgate.net When irradiated, they can initiate photo-Fenton-like reactions, generating powerful oxidizing agents such as hydroxyl radicals (•OH). researchgate.nethjkxyj.org.cn These radicals can then degrade not only the oxalate ester itself but also other recalcitrant organic pollutants present in the water. researchgate.net This indirect photochemical process is a significant contributor to the purification of natural waters.

Microbial Metabolism and Biodegradation

Oxalate esters are considered to be readily biodegradable. hbjhchem.com The biodegradation process is typically initiated by the abiotic or enzyme-mediated hydrolysis of the ester bond. nih.gov This initial step yields oxalic acid and isopropanol, both of which are common and easily metabolized substrates for a wide range of microorganisms.

Numerous species of bacteria and fungi in soil and aquatic environments can utilize oxalic acid as a carbon source. nih.gov This process, known as oxalotrophy, is a key part of the oxalate-carbonate pathway, an important soil carbon sink. oup.comnih.govscience.gov Microorganisms involved in this pathway possess specific enzymes, such as formyl-CoA transferase and oxalyl-CoA decarboxylase, to break down oxalate. nih.gov Similarly, isopropanol is a simple alcohol that is readily biodegraded by many microorganisms under both aerobic and anaerobic conditions.

Studies on polyoxalate materials confirm their high biodegradability in both soil and marine settings, with mineralization rates sometimes exceeding that of cellulose. acs.orgnih.gov This rapid biodegradation is directly attributed to the facile initial hydrolysis, which makes the building blocks available for microbial consumption. nih.govresearchgate.net Therefore, this compound is expected to be fully mineralized in microbially active environments.

Table 2: Key Microbial Genera Involved in Oxalate Degradation

| Microbial Group | Genera | Role | Reference |

|---|---|---|---|

| Bacteria | Oxalobacter, Lactobacillus, Bifidobacterium | Oxalate degradation in various environments, including the gut. | nih.gov |

| Fungi | Aspergillus, Penicillium | Production and degradation of oxalic acid in soils. | nih.govhmdb.ca |

| Soil Microbes | Various bacteria and fungi | Mineralization of oxalate as part of the oxalate-carbonate pathway. | oup.comscience.gov |

Atmospheric Formation and Fate (as part of organic diacids/esters)

While direct measurements of gaseous this compound are lacking, its formation and fate can be inferred from the known atmospheric chemistry of organic acids and esters. Oxalic acid is a ubiquitous and abundant component of atmospheric aerosols, primarily formed as a secondary product from the oxidation of various volatile organic compounds (VOCs). copernicus.orgcopernicus.orgmdpi.com

The formation of esters in the gas phase through the reaction of stabilized Criegee intermediates (sCIs) with carboxylic acids or via the cross-reactions of peroxy radicals (RO₂) has been identified as a potentially significant atmospheric process. acs.org It is conceivable that this compound could form in the atmosphere through reactions involving isopropanol (a common VOC) or its oxidation products.

Once present in the atmosphere, the fate of an organic ester like this would be governed by several processes:

Photolysis: As discussed, direct absorption of UV radiation can break the ester bond. researchgate.netcdnsciencepub.com

Oxidation: Reaction with atmospheric oxidants, primarily the hydroxyl radical (•OH), would lead to its degradation.

Hydrolysis: Partitioning into aqueous aerosols, cloud, or fog droplets would lead to rapid hydrolysis. copernicus.org

Deposition: The compound could be removed from the atmosphere through wet or dry deposition.

Given the high water solubility of its hydrolysis products (oxalic acid and isopropanol) and the reactivity of the ester itself, the atmospheric lifetime of this compound is expected to be short.

Occurrence and Persistence in Environmental Samples

There is no significant evidence to suggest that this compound occurs naturally or persists in the environment. Its high susceptibility to hydrolysis, photochemical transformation, and biodegradation means it is likely to be a transient species if introduced into soil or water. hbjhchem.comnih.govresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。